1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a urea moiety, a piperidine ring, and a tetrahydrofuran ring, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the formation of the piperidine and tetrahydrofuran rings, followed by the introduction of the urea group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Tetrahydrofuran Ring: This may involve cyclization of diols or other suitable precursors.
Introduction of Urea Group: This step often involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydrofuran ring.
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the tetrahydrofuran and piperidine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-19-9-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-8-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFYHMOMFRLDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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